molecular formula C23H19ClN6O7S B11524390 4-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

4-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

Cat. No.: B11524390
M. Wt: 559.0 g/mol
InChI Key: HSHWCVNKKOOTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a diazinane ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the diazinane ring, followed by the introduction of the chlorophenyl group and the sulfonamide group. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 4-({[(5Z)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}AMINO)-N-(2,6-DIMETHOXYPYRIMIDIN-4-YL)BENZENE-1-SULFONAMIDE stands out due to its unique structural features and diverse reactivity. Similar compounds include other sulfonamides and diazinane derivatives, each with their own distinct properties and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological activities.

Properties

Molecular Formula

C23H19ClN6O7S

Molecular Weight

559.0 g/mol

IUPAC Name

4-[[1-(4-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C23H19ClN6O7S/c1-36-19-11-18(26-22(27-19)37-2)29-38(34,35)16-9-5-14(6-10-16)25-12-17-20(31)28-23(33)30(21(17)32)15-7-3-13(24)4-8-15/h3-12,32H,1-2H3,(H,26,27,29)(H,28,31,33)

InChI Key

HSHWCVNKKOOTEK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

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